3-amino-2-fluoro-5-hydroxybenzoic acid CAS number and identifiers
3-amino-2-fluoro-5-hydroxybenzoic acid CAS number and identifiers
Technical Whitepaper: 3-Amino-2-Fluoro-5-Hydroxybenzoic Acid in Advanced ADC Payload Engineering
The evolution of Antibody-Drug Conjugates (ADCs) demands increasingly sophisticated payload architectures to optimize therapeutic windows and overcome multidrug resistance. Traditional chemical derivatization of complex macrolide payloads, such as ansamitocins (maytansinoids), is severely constrained by their dense structural topology.
This guide provides a comprehensive technical breakdown of 3-amino-2-fluoro-5-hydroxybenzoic acid , a highly specialized synthetic precursor, and details its groundbreaking application in the mutasynthesis of next-generation, halogenated ansamitocin payloads.
Chemical Taxonomy & Molecular Identifiers
Before deployment in biosynthetic workflows, absolute verification of the precursor’s chemical identity is mandatory to ensure polyketide synthase (PKS) compatibility. The fundamental identifiers and physico-chemical properties of this compound are summarized below 1[1].
Table 1: Physico-Chemical Identifiers
| Attribute | Value |
|---|---|
| Primary IUPAC Name | 3-Amino-2-fluoro-5-hydroxybenzoic acid |
| CAS Registry Number | 1025127-39-2 |
| Molecular Formula | C7H6FNO3 |
| Monoisotopic Mass | 171.033 Da |
| SMILES String | Nc1cc(O)cc(C(=O)O)c1F |
| Typical Form | Available as a free acid or hydrochloride salt |
Note: Verification of purity via LC-HRMS prior to bacterial feeding is critical, as contaminants can competitively inhibit the active sites of engineered strains 2[2].
The Mechanistic Rationale: Why Fluorination via Mutasynthesis?
Ansamitocins, naturally produced by the bacterium Actinosynnema pretiosum, are assembled by a Type I modular polyketide synthase (PKS). This assembly line is initiated by the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) 3[3].
The Causality of the Design: Standard total synthesis of C17 or C21 functionalized ansamitocins is synthetically non-viable. However, the native PKS exhibits unique promiscuity. By knocking out the native AHBA biosynthesis gene in A. pretiosum and exogenously feeding 3-amino-2-fluoro-5-hydroxybenzoic acid , we hijack the native machinery 4[4].
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Steric Acceptance: The 3-hydroxy moiety is critical. Literature confirms that des-hydroxy equivalents are poorly accepted by the PKS. The fluorine atom (Van der Waals radius 1.47 Å) closely mimics hydrogen (1.20 Å), allowing the modified precursor to bypass the enzyme’s steric gating 3[5].
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Electronic Modulation: The strong electronegativity of the introduced C21-fluorine alters the molecule’s pKa and lipophilicity without diminishing its potent cytotoxic activity, which is highly advantageous for optimizing linker stability in the systemic circulation 3[5].
Self-Validating Protocol: Bio-Engineering Fluorinated Payloads
To ensure trustworthiness and reproducibility, the following mutasynthesis workflow operates as a self-validating system, incorporating analytical checkpoints at every critical transition.
Step 1: Strain Engineering & Preparation
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Action: Utilize a genetically modified strain of Actinosynnema pretiosum featuring an inactivated AHBA synthase gene.
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Causality: This creates an "AHBA-null" phenotype. Without endogenous AHBA, the bacteria cannot produce wild-type Ansamitocin P-3, ensuring that 100% of the macrolide produced incorporates our fluorinated precursor, thereby simplifying downstream purification.
Step 2: Precursor Feeding & Fermentation
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Action: Cultivate the strain in production media and introduce 3-amino-2-fluoro-5-hydroxybenzoic acid (dissolved in a biologically compatible solvent like DMSO) into the fermentation broth.
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Validation Checkpoint: Perform an LC-MS analysis of the broth at 48 hours. The depletion of the 171.03 Da precursor peak confirms active cellular uptake rather than precursor precipitation.
Step 3: Macrolide Extraction & Mass-Shift Verification
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Action: Harvest the whole broth and perform liquid-liquid extraction using ethyl acetate. The lipophilic ansamitocin payload partitions into the organic layer.
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Validation Checkpoint: Run LC-HRMS (High-Resolution Mass Spectrometry). A successful substitution of Hydrogen for Fluorine will present a distinct mass shift of +17.99 Da compared to wild-type Ansamitocin P-3, confirming exact regioselective incorporation at the C21 position.
Step 4: Synthetic Derivatization to ADC Linker
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Action: Convert the isolated C21-fluoro-ansamitocin into an active payload by chemically coupling it to a cleavable peptide linker (e.g., Fmoc-Val-Ala-PAB).
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Causality: The dipeptide linker ensures stability in the bloodstream while allowing rapid cleavage by intracellular cathepsin B once the ADC is internalized by the target tumor cell, releasing the active fluorinated microtubule inhibitor 3[3].
Workflow Visualization
Figure 1: Mutasynthesis workflow from fluorinated precursor to functional Antibody-Drug Conjugate.
Quantitative Bioprocessing Outcomes
The efficiency of mutasynthesis is heavily dependent on precursor acceptance. Recent collaborative studies between Isomerase, Regeneron, and Abzena proved that 3-amino-2-fluoro-5-hydroxybenzoic acid acts as a highly viable substrate, yielding therapeutically relevant titers of halogenated analogues 4[4].
Table 2: Yield Metrics in Mutasynthetic Production
| Precursor Fed to A. pretiosum | Analog Substitution | Whole Broth Titer (mg/L) | in vitro Cytotoxicity |
|---|---|---|---|
| 3-Amino-2-fluoro-5-hydroxybenzoic acid | C21-Fluoro Ansamitocin | 17.3 ± 1.5 | Retains potency (Comparable to native AP-3) |
| 5-Amino-2-fluoro-3-hydroxybenzoic acid (isomer) | C17-Fluoro Ansamitocin | 54.9 (Average) | Retains potency (Comparable to native AP-3) |
Data summarized from Stanley-Smith et al. 2025 3[3]. These scalable titers resolve the historical bottleneck of obtaining sufficient mutasynthetic material for downstream ADC linker chemistry.
References
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"3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride (C7H6FNO3)" Source: PubChemLite (Université du Luxembourg) URL:[Link]
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"A Collaboration Between Isomerase, Regeneron & Abzena: Exploring Novel Ansamitocin Payloads Through Mutasynthesis" Source: Isomerase Therapeutics URL:[Link]
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"Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads" Source: ACS Omega / National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Buy Online CAS Number 1025127-39-2 - TRC - 3-Amino-2-fluoro-5-hydroxybenzoic Acid | LGC Standards [lgcstandards.com]
- 2. PubChemLite - 3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 3. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isomerase.com [isomerase.com]
- 5. pubs.acs.org [pubs.acs.org]
